

Application Notes & Protocols: Palladium-Catalyzed Functionalization of N-(4-Iodo-phenyl)-guanidine

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Compound of Interest

Compound Name: *N*-(4-Iodo-phenyl)-guanidine

CAS No.: 45964-99-6

Cat. No.: B1610067

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Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of **N-(4-Iodo-phenyl)-guanidine**. Recognizing the significance of functionalized guanidine moieties in medicinal chemistry and drug discovery, this document serves as a technical resource for researchers, scientists, and drug development professionals. We delve into the core principles and practical execution of several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions. The protocols are presented with an emphasis on the underlying chemical rationale, offering insights into the selection of catalysts, ligands, and reaction conditions, while specifically addressing the unique considerations introduced by the guanidinyll group.

Introduction: The Strategic Importance of Functionalized Arylguanidines

The guanidine group, a nitrogen-rich functional group with a pKa around 13, is a prominent pharmacophore in numerous natural products and pharmaceutical agents[1][2][3]. Its ability to form strong, multi-point hydrogen bonds and engage in electrostatic interactions makes it a privileged scaffold for molecular recognition at biological targets[1]. The synthesis of diverse libraries of substituted arylguanidines is therefore a critical task in modern drug discovery.

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile toolsets in synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds[4][5][6]. These reactions are characterized by their mild conditions, high functional group tolerance, and broad substrate scope, making them ideal for the late-stage functionalization of complex molecules[6][7]. The substrate, **N-(4-Iodo-phenyl)-guanidine**, features a highly reactive C(sp²)-I bond, which is an excellent handle for a wide array of palladium-catalyzed transformations.

However, the presence of the strongly basic guanidine moiety presents a unique set of challenges and opportunities. It can potentially interfere with the catalytic cycle by coordinating to the palladium center or reacting with the base. Conversely, studies have shown that the guanidine group can act as a directing group in C-H functionalization reactions, suggesting it can play an active role in the catalytic process[8][9][10]. This guide provides robust protocols designed to successfully navigate these considerations.

The Engine of Discovery: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, despite their diverse outcomes, are unified by a common mechanistic framework[4][6][11]. Understanding this catalytic cycle is paramount for troubleshooting and optimizing reactions. The cycle typically involves three key steps:

- **Oxidative Addition:** A low-valent Palladium(0) complex reacts with the aryl halide (R¹-X), inserting itself into the carbon-halide bond. This forms a new, higher-valent Palladium(II) intermediate. This step is often rate-limiting, and its efficiency is influenced by the electron density and steric bulk of the phosphine ligands on the Pd(0) center[12]. For **N-(4-Iodo-phenyl)-guanidine**, the C-I bond is highly susceptible to oxidative addition.
- **Transmetalation** (for Suzuki, Sonogashira, etc.) or a related step: The second coupling partner (e.g., an organoboron compound, R²) transfers its organic group to the palladium(II) complex, displacing the halide. This step often requires activation by a base[12][13].

- Reductive Elimination: The two organic groups (R^1 and R^2) on the palladium center couple to form the new C-C or C-N bond, and the palladium catalyst is regenerated in its Pd(0) state, ready to begin a new cycle[4][12]. Bulky, electron-rich ligands can accelerate this final step[14].

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Caption: General Palladium Catalytic Cycle.

Experimental Protocols & Application Notes

General Laboratory Setup & Considerations

- Inert Atmosphere: Many palladium catalysts and phosphine ligands are air-sensitive. Reactions should be assembled in a glovebox or using standard Schlenk techniques under

an inert atmosphere (Nitrogen or Argon).

- Solvent Purity: Anhydrous solvents are crucial for reproducibility, especially in reactions sensitive to moisture like the Suzuki coupling.
- Guanidine Handling: **N-(4-Iodo-phenyl)-guanidine** is a strong base. It is often supplied as a salt (e.g., hydrochloride or acetate). If using the free base, be mindful of its hygroscopic nature. For many protocols, starting with the salt form is acceptable and can even be beneficial by moderating its basicity.

Workflow: General Reaction Setup

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Caption: Standard workflow for setting up a Pd-catalyzed reaction.

3.1. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide^{[12][15]}. Its tolerance for a wide range of functional groups and use of generally non-toxic boron reagents make it highly attractive.

Application Note: The basic guanidine moiety can potentially interfere with the inorganic base (e.g., K_2CO_3 , Cs_2CO_3) used in the reaction. However, using a robust palladium/ligand system and ensuring sufficient equivalents of the inorganic base can overcome this. The guanidine may also act as a ligand for the palladium center, potentially influencing the reaction rate[16]. Starting with the guanidine salt can be advantageous.

Protocol: Synthesis of N-(4-Biphenyl)-guanidine

- Reactants:
 - **N-(4-Iodo-phenyl)-guanidine** (or its HCl salt) (1.0 equiv)
 - Phenylboronic acid (1.2 - 1.5 equiv)
 - Palladium(II) Acetate [$Pd(OAc)_2$] (2 mol%)
 - SPhos (4 mol%)
 - Potassium Phosphate (K_3PO_4) (3.0 equiv)
- Solvent: 1,4-Dioxane / H_2O (e.g., 4:1 v/v)
- Procedure:
 - To an oven-dried Schlenk flask, add **N-(4-Iodo-phenyl)-guanidine**, phenylboronic acid, K_3PO_4 , $Pd(OAc)_2$, and SPhos.
 - Evacuate and backfill the flask with Argon (repeat 3 times).
 - Add the degassed dioxane/water solvent mixture via syringe.
 - Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
 - Monitor the reaction by TLC or LC-MS until the starting material is consumed.
 - Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
 - Dry the organic layer over Na_2SO_4 , filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography.

3.2. Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful method for constructing C(aryl)-N bonds, which are ubiquitous in pharmaceuticals[17][18][19]. The reaction couples an amine with an aryl halide.

Application Note: This reaction is highly sensitive to the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential for achieving high yields, especially with less reactive amines[14]. The strong base used (e.g., NaOtBu, LHMDS) will deprotonate the guanidine group; this is generally not problematic as the deprotonated guanidine is still a poor nucleophile compared to the amine coupling partner.

Protocol: Synthesis of N-(4-(phenylamino)phenyl)guanidine

- Reactants:
 - **N-(4-Iodo-phenyl)-guanidine** (1.0 equiv)
 - Aniline (1.2 equiv)
 - Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
 - XPhos (3.5 mol%)
 - Sodium tert-butoxide (NaOtBu) (1.4 equiv)
- Solvent: Toluene, anhydrous
- Procedure:
 - In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a reaction vial.
 - Add **N-(4-Iodo-phenyl)-guanidine** and anhydrous toluene.
 - Add aniline via syringe.
 - Seal the vial and heat to 100 °C for 6-18 hours.

- Monitor the reaction by LC-MS.
- After completion, cool the reaction, quench carefully with saturated aq. NH_4Cl .
- Extract with ethyl acetate, wash the combined organic layers with brine.
- Dry over MgSO_4 , filter, and concentrate.
- Purify by flash chromatography.

3.3. Sonogashira Coupling: C-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting a terminal alkyne with an aryl halide, using a dual palladium and copper catalytic system[20][21][22][23].

Application Note: The amine base (e.g., triethylamine, diisopropylamine) used in this reaction serves both as a base and as a solvent. The highly basic guanidine substrate should be compatible, but ensuring anhydrous conditions is critical to prevent unwanted side reactions. Copper-free variants of the Sonogashira coupling can also be effective[20].

Protocol: Synthesis of N-(4-(phenylethynyl)phenyl)guanidine

- Reactants:
 - **N-(4-Iodo-phenyl)-guanidine** (1.0 equiv)
 - Phenylacetylene (1.2 equiv)
 - Bis(triphenylphosphine)palladium(II) dichloride [$\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$] (2 mol%)
 - Copper(I) Iodide (CuI) (3 mol%)
 - Triethylamine (Et_3N)
- Solvent: Tetrahydrofuran (THF), anhydrous
- Procedure:
 - Add **N-(4-Iodo-phenyl)-guanidine**, $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, and CuI to a Schlenk flask under Argon.

- Add anhydrous THF and anhydrous Et₃N.
- Add phenylacetylene dropwise via syringe.
- Stir the reaction at room temperature for 8-24 hours.
- Monitor by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in dichloromethane, wash with water and brine.
- Dry the organic layer, concentrate, and purify by column chromatography.

3.4. Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction forms a new C-C bond by coupling an aryl halide with an alkene, typically producing a substituted alkene product[24][25].

Application Note: The regioselectivity of the Heck reaction can sometimes be an issue. For terminal alkenes like styrene or acrylates, coupling generally occurs at the unsubstituted vinylic position. The choice of base and additives can be critical for catalyst turnover. The basicity of the guanidine substrate may require the use of a non-coordinating base like an inorganic carbonate.

Protocol: Synthesis of (E)-N-(4-styrylphenyl)guanidine

- Reactants:
 - **N-(4-Iodo-phenyl)-guanidine** (1.0 equiv)
 - Styrene (1.5 equiv)
 - Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
 - Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
 - Potassium Carbonate (K₂CO₃) (2.0 equiv)

- Solvent: N,N-Dimethylformamide (DMF), anhydrous
- Procedure:
 - To a Schlenk flask under Argon, add **N-(4-Iodo-phenyl)-guanidine**, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
 - Add anhydrous DMF followed by styrene.
 - Heat the mixture to 100-120 °C for 12-24 hours.
 - Monitor the reaction by LC-MS.
 - Cool the reaction, dilute with water, and extract with ethyl acetate (3x).
 - Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
 - Purify by flash chromatography to isolate the product.

3.5. Palladium-Catalyzed Cyanation: C-CN Bond Formation

This reaction introduces a nitrile group, a versatile synthetic handle, onto the aromatic ring by displacing the iodide[26][27].

Application Note: Traditional cyanide sources like KCN or NaCN are highly toxic and can poison palladium catalysts[27]. Modern methods often use less toxic and more manageable sources like Zinc Cyanide (Zn(CN)₂) or Potassium Ferrocyanide (K₄[Fe(CN)₆])[27][28]. The reaction is often sensitive to the ligand used, with bidentate phosphines like dppf being common.

Protocol: Synthesis of N-(4-cyanophenyl)guanidine

- Reactants:
 - **N-(4-Iodo-phenyl)-guanidine** (1.0 equiv)
 - Zinc Cyanide [Zn(CN)₂] (0.6 equiv)
 - Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

- 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)
- Solvent: N,N-Dimethylacetamide (DMAc), anhydrous
- Procedure:
 - In a glovebox, add **N-(4-Iodo-phenyl)-guanidine**, Zn(CN)₂, Pd₂(dba)₃, and dppf to a reaction vial.
 - Add anhydrous DMAc, seal the vial, and remove from the glovebox.
 - Heat the reaction mixture to 120 °C for 4-8 hours.
 - Monitor by LC-MS.
 - After completion, cool to room temperature and carefully quench with aqueous sodium bicarbonate.
 - Extract with ethyl acetate. The product may have some water solubility; multiple extractions may be necessary.
 - Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
 - Purify by column chromatography or recrystallization.

Data Summary & Comparison

The following table provides a comparative overview of the typical conditions for the functionalization of **N-(4-Iodo-phenyl)-guanidine**. Note that yields are highly dependent on the specific coupling partner and reaction scale.

Reaction Type	Typical Pd Source	Typical Ligand	Base	Solvent	Temp (°C)
Suzuki-Miyaura	Pd(OAc) ₂	SPhos	K ₃ PO ₄	Dioxane/H ₂ O	80-100
Buchwald-Hartwig	Pd ₂ (dba) ₃	XPhos	NaOtBu	Toluene	100-110
Sonogashira	Pd(PPh ₃) ₂ Cl ₂ / CuI	PPh ₃	Et ₃ N	THF / Et ₃ N	25-50
Heck	Pd(OAc) ₂	P(o-tol) ₃	K ₂ CO ₃	DMF	100-120
Cyanation	Pd ₂ (dba) ₃	dppf	None	DMAc	120

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